4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylthio group and a 1,3,4-oxadiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
The isopropylthio group can be introduced through a nucleophilic substitution reaction, where an isopropylthiol reacts with a suitable leaving group on the benzamide core. The final step involves the coupling of the 1,3,4-oxadiazole ring with the benzamide core, typically using a condensation reaction under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and isopropylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or oxadiazoles.
Scientific Research Applications
4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may exhibit biological activity against various targets.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thiophene moiety can participate in π-π stacking or hydrogen bonding, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(isopropylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of its isopropylthio group and the thiophene-substituted oxadiazole ring. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10(2)23-12-7-5-11(6-8-12)14(20)17-16-19-18-15(21-16)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHBHLERXPNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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